4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid
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Overview
Description
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid is a compound with a molecular formula of C14H10N2O3S and a molecular weight of 286.31 g/mol . This compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-deficient properties, making it useful in various applications such as organic electronics and fluorescent sensors .
Preparation Methods
The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid typically involves the reaction of benzo[c][1,2,5]thiadiazole with a suitable benzoic acid derivative under specific conditions. One common method includes the use of benzo[c][1,2,5]thiadiazol-5-ylmethanol as a starting material, which is then reacted with a benzoic acid derivative in the presence of a dehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its electron-deficient nature allows it to participate in electron transfer processes, making it effective in applications such as fluorescence quenching and sensing . Additionally, its interaction with metal ions in MOFs can lead to enhanced luminescent properties .
Comparison with Similar Compounds
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid can be compared with other similar compounds, such as:
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: This compound also features a benzo[c][1,2,5]thiadiazole core but with two benzoic acid groups, making it useful in different applications.
4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-14(18)10-2-4-11(5-3-10)19-8-9-1-6-12-13(7-9)16-20-15-12/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIGBCQVLDLCFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594810 |
Source
|
Record name | 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874834-22-7 |
Source
|
Record name | 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874834-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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